Synthesis and Characterization of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine: A Technical Guide
Synthesis and Characterization of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document details a probable synthetic route, experimental protocols, and comprehensive characterization techniques.
Introduction
6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine belongs to the benzoxazine class of heterocyclic compounds. Benzoxazine derivatives are of significant interest due to their diverse biological activities, including anti-inflammatory and neuroprotective effects.[1][2] The introduction of a chlorine atom at the 6-position and a methyl group at the 2-position can significantly influence the molecule's physicochemical properties and biological activity. This guide outlines a common and effective method for the synthesis of this specific derivative and the analytical techniques used to confirm its structure and purity.
Synthesis
The synthesis of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine can be achieved through the cyclization of an appropriate aminophenol with a three-carbon electrophile. A widely used method for the formation of the 1,4-benzoxazine ring system involves the reaction of an o-aminophenol with an epoxide or a dihaloalkane. In this case, the reaction of 2-amino-4-chlorophenol with propylene oxide or a 1,2-dihalopropane serves as a logical synthetic route. An alternative approach involves the reaction of 2-amino-4-chlorophenol with an α-haloketone followed by reduction.[3]
A plausible and commonly employed synthetic pathway is the reaction of 2-amino-4-chlorophenol with 1-bromo-2-propanol, which can be formed in situ from propylene oxide, or used directly. The reaction typically proceeds via an initial N-alkylation of the amino group, followed by an intramolecular Williamson ether synthesis to form the oxazine ring.
Below is a proposed experimental protocol for the synthesis.
Experimental Protocol: Synthesis of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
Materials:
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2-Amino-4-chlorophenol
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Propylene oxide
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Ethanol
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Sodium hydroxide
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Hydrochloric acid
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Ethyl acetate
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Anhydrous sodium sulfate
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Silica gel for column chromatography
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-chlorophenol (1 equivalent) in ethanol.
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Addition of Reagents: To the stirred solution, add propylene oxide (1.5 equivalents). The reaction mixture is then heated to reflux.
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Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
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Work-up: After completion of the reaction (typically several hours), the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with a dilute solution of hydrochloric acid, water, and brine.
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Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to afford the pure 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine.
Logical Workflow for Synthesis and Purification:
Caption: Workflow for the synthesis and purification of the target compound.
Characterization
The structure and purity of the synthesized 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine can be confirmed using various spectroscopic and analytical techniques.
Physical Properties
Basic physical properties can be used for initial characterization.
| Property | Value |
| Molecular Formula | C₉H₁₀ClNO |
| Molecular Weight | 183.63 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Approximately 85-90°C[4] |
| Solubility | Soluble in common organic solvents like ethanol, DMF, and dichloromethane.[4] |
Note: The molecular formula C9H9ClN2O mentioned in one source is incorrect for the specified compound.[4]
Spectroscopic Data
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons in the molecule. The chemical shifts (δ) are predicted based on analogous structures.[5][6]
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (H5, H7, H8) | 6.5 - 7.0 | m | 3H |
| N-H | 3.5 - 4.5 | br s | 1H |
| O-CH | 4.0 - 4.3 | m | 1H |
| N-CH₂ | 3.1 - 3.5 | m | 2H |
| C-CH₃ | 1.2 - 1.4 | d | 3H |
¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.[5][7]
| Carbon | Chemical Shift (ppm) |
| Aromatic C=C | 115 - 145 |
| O-CH | 68 - 72 |
| N-CH₂ | 45 - 50 |
| C-CH₃ | 18 - 22 |
The FT-IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[8][9][10]
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch | 3300 - 3400 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| Aromatic C=C Stretch | 1500 - 1600 |
| C-O-C Asymmetric Stretch | 1220 - 1260 |
| C-N Stretch | 1100 - 1200 |
| C-Cl Stretch | 700 - 800 |
Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should show the molecular ion peak corresponding to the exact mass of C₉H₁₀ClNO. The isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature.
Characterization Workflow Diagram:
Caption: Workflow for the characterization of the synthesized compound.
Safety Information
As with any chemical synthesis, proper safety precautions should be taken. The starting materials and the final product may be hazardous. It is essential to handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheets (SDS) for all chemicals used.
Conclusion
This technical guide provides a comprehensive overview of a probable synthetic route and characterization methods for 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine. The detailed protocols and expected analytical data will be valuable for researchers and scientists working on the synthesis and development of novel benzoxazine derivatives for various applications. The provided workflows offer a clear and structured approach to both the synthesis and characterization processes.
References
- 1. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]
- 2. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. Synthesis, characterization and protective efficiency of novel polybenzoxazine precursor as an anticorrosive coating for mild steel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. preprints.org [preprints.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
